![molecular formula C23H20N4O2 B6042184 2-methoxy-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B6042184.png)

2-methoxy-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

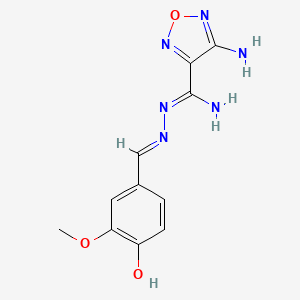

2-methoxy-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAP belongs to the phthalazinone class of compounds and has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

- Targeting Sigma-2 Receptors : 2-methoxy-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide is a precursor for developing ligands that interact with σ2 receptors . These receptors play a role in cell survival, apoptosis, and neuroprotection, making them potential therapeutic targets for cancer and neurodegenerative diseases.

- Benzylic Position Reactions : The benzylic position of this compound can undergo reactions via an SN1 pathway, involving resonance-stabilized carbocations . Researchers explore these reactions for designing novel organic molecules.

- Molecular Structures : 2-methoxy-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide has been synthesized and characterized via Schiff base reduction routes. Its molecular structures have been determined in both orthorhombic and monoclinic crystal systems . Such studies provide insights into its conformation and intermolecular interactions.

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Biology

Crystallography and Structural Studies

Mecanismo De Acción

Mode of Action

It is known that secondary amines, such as this compound, can participate in various chemical reactions, including schiff base formation and reduction .

Biochemical Pathways

Secondary amines, like this compound, are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate , suggesting that they may interact with a variety of biochemical pathways.

Propiedades

IUPAC Name |

2-methoxy-5-[[4-(4-methylphenyl)phthalazin-1-yl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c1-14-7-9-15(10-8-14)21-17-5-3-4-6-18(17)23(27-26-21)25-16-11-12-20(29-2)19(13-16)22(24)28/h3-13H,1-2H3,(H2,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZBLDFQLJFQMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-1-methyl-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B6042107.png)

![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6042130.png)

![N-{[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6042138.png)

![ethyl 1-{[(2,4-dimethoxyphenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6042142.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1-methyl-1H-pyrazol-4-yl)propyl]urea](/img/structure/B6042146.png)

![3-(1,3-benzodioxol-5-yl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6042166.png)

![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B6042177.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B6042183.png)

![5-(2-furoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6042204.png)

![3-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]-1-propanol](/img/structure/B6042208.png)

![1-(2-fluorobenzyl)-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6042212.png)